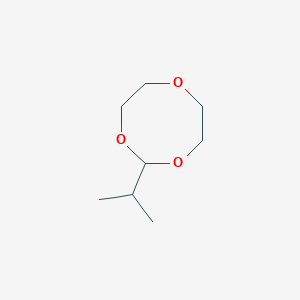

2-(Propan-2-yl)-1,3,6-trioxocane

Description

Structure

3D Structure

Properties

CAS No. |

15351-38-9 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-propan-2-yl-1,3,6-trioxocane |

InChI |

InChI=1S/C8H16O3/c1-7(2)8-10-5-3-9-4-6-11-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

MCRVGGIRRQREFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCCOCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propan 2 Yl 1,3,6 Trioxocane and Analogues

Direct Synthesis Approaches to the 1,3,6-Trioxocane (B167397) Core

The formation of the 1,3,6-trioxocane ring is an example of cyclic acetal (B89532) synthesis. These reactions involve the condensation of a suitable diol with an aldehyde or its equivalent, leading to a heterocyclic system containing two ether linkages originating from the same carbon atom.

The most direct route to the 1,3,6-trioxocane core involves the cyclization reaction between diethylene glycol, which provides the C-O-C-C-O-C backbone, and an aldehyde, which provides the C-O-C-O-C acetal linkage.

The synthesis of 2-(Propan-2-yl)-1,3,6-trioxocane is achieved through the acid-catalyzed condensation of diethylene glycol with isobutyraldehyde (B47883). This reaction is a classic example of cyclic acetal formation. libretexts.org The general mechanism involves the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgijsdr.org One of the hydroxyl groups of diethylene glycol then performs a nucleophilic attack on this activated carbon, forming a hemiacetal intermediate after deprotonation. libretexts.org

Subsequent protonation of the hemiacetal's hydroxyl group turns it into a good leaving group (water). libretexts.org The elimination of water is driven by the formation of a stabilized oxonium ion. The second hydroxyl group of the same diethylene glycol molecule then attacks this electrophilic species in an intramolecular fashion. This ring-closing step is entropically favored over an intermolecular reaction with a second alcohol molecule. youtube.com A final deprotonation step yields the stable eight-membered cyclic acetal, this compound, and regenerates the acid catalyst.

The efficiency of the synthesis of 1,3,6-trioxocanes is highly dependent on the reaction conditions and the choice of catalyst. The formation of acetals is a reversible equilibrium reaction, and successful synthesis requires shifting the equilibrium toward the product.

Catalyst Selection: Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids can catalyze the reaction. ijsdr.orgorganic-chemistry.org The choice of catalyst can influence reaction rates and selectivity. Heterogeneous catalysts are also an option, offering advantages in product purification and catalyst recycling.

Water Removal: A crucial aspect of optimization is the continuous removal of water formed during the reaction. organic-chemistry.org This is often accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding a chemical drying agent like molecular sieves. organic-chemistry.org

Reaction Parameters: Temperature and reactant concentration also play significant roles. While higher temperatures can increase the reaction rate, they can also lead to side reactions. Therefore, finding the optimal temperature is key. The molar ratio of diethylene glycol to isobutyraldehyde is also adjusted to maximize yield. The table below illustrates hypothetical optimization parameters based on common strategies in organic synthesis. researchgate.netnih.gov

| Catalyst | Water Removal Method | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|

| p-Toluenesulfonic Acid | Dean-Stark Trap | 110 | 85 |

| Hydrochloric Acid | Molecular Sieves | 80 | 78 |

| Indium(III) Chloride | None | 60 | 65 |

| Iodine | None | 75 | 70 |

Beyond traditional acid catalysis, other methods can be employed for the formation of cyclic acetals like this compound.

One alternative involves the use of dimethyl carbonate (DMC) in the presence of a base. researchgate.net In this pathway, DMC serves as a carboxymethylating agent for the hydroxyl groups of the diol. The subsequent intramolecular cyclization proceeds through a base-catalyzed mechanism, releasing a methyl carbonate anion. This method avoids the use of strong acids and the need to remove water. researchgate.net

Another approach utilizes a catalytic amount of iodine under neutral, aprotic conditions, particularly when reacting a carbonyl compound with a bis(trimethylsiloxy)alkane. organic-chemistry.org This method offers a milder alternative to strong acid catalysis. Furthermore, palladium-catalyzed reactions have been developed for synthesizing certain complex acetal structures, showcasing the breadth of available synthetic tools. organic-chemistry.org

Cyclization of Oligomers from Diols and Aldehyde Equivalents

Synthesis of Key Precursors for this compound

The availability and purity of the starting materials are fundamental to the successful synthesis of the target compound. Diethylene glycol is the key precursor that forms the backbone of the trioxocane ring.

Diethylene glycol (DEG) is primarily produced commercially as a co-product in the manufacture of ethylene (B1197577) glycol (EG). chemicalbook.comgloballcadataaccess.org The industrial process starts with the oxidation of ethylene in the presence of a silver catalyst to produce ethylene oxide. globallcadataaccess.org The ethylene oxide is then subjected to hydrolysis to form ethylene glycol. During this hydration step, some ethylene oxide reacts with the newly formed ethylene glycol, leading to the formation of diethylene glycol, as well as triethylene and higher glycols. globallcadataaccess.org

The different glycols are then separated from the product mixture via distillation. globallcadataaccess.org The purity of the diethylene glycol is a critical consideration for its use in subsequent reactions. The presence of residual water, ethylene glycol, or other by-products can interfere with the cyclization reaction and reduce the yield of the desired this compound. Industrial processes may also produce DEG directly by reacting ethylene glycol with ethylene oxide. chemicalbook.com Alternative, though less common, production routes for glycols include methods starting from syngas (a mixture of carbon monoxide and hydrogen). nih.govpolyestertime.com

| Production Method | Raw Materials | Key Process Steps | Co-products |

|---|---|---|---|

| Ethylene Oxide Hydrolysis | Ethylene, Oxygen, Water | 1. Catalytic Oxidation of Ethylene 2. Hydration of Ethylene Oxide 3. Distillation | Ethylene Glycol (major), Triethylene Glycol |

| Direct Reaction | Ethylene Glycol, Ethylene Oxide | Reaction followed by purification | Higher Glycols |

| From Syngas | Carbon Monoxide, Hydrogen | 1. Carbonylation to Dimethyl Oxalate 2. Hydrogenation | Methanol (B129727) (recycled) |

Isobutyraldehyde (Propanal) Generation and Handling

Isobutyraldehyde, with the chemical formula (CH₃)₂CHCHO, is a key starting material for the synthesis of this compound. wikipedia.org It is an aldehyde that is isomeric with n-butyraldehyde. wikipedia.org

Industrial Production: Industrially, isobutyraldehyde is produced on a large scale, with several million tons produced annually, primarily through the hydroformylation of propene. wikipedia.org This process involves the reaction of propene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. It is often generated as a side-product in this process. wikipedia.org

Laboratory-Scale Synthesis: For laboratory purposes, isobutyraldehyde can be synthesized via several routes:

From Methanol and Ethanol (B145695): One method involves the one-step synthesis from methanol and ethanol over a CuO-ZnO/Al₂O₃ catalyst at atmospheric pressure and temperatures ranging from 210 to 360°C. researchgate.net The catalytic activity and selectivity are influenced by the CuO content, with ZnO playing a significant role in the formation of isobutyraldehyde. researchgate.net

From Methanol and Propanol (B110389): Another approach utilizes a combination of methanol and propanol (preferably 1-propanol) over a hydroxyapatite (B223615) catalyst. google.com The reaction temperature is typically between 350 and 500°C. google.com

Biological Routes: Engineered microorganisms, such as E. coli, have been developed to produce isobutyraldehyde from renewable resources. ebi.ac.uk These organisms are genetically modified to express enzymes like 2-ketoacid decarboxylase, which converts intermediates from amino acid metabolism (e.g., from valine) into isobutyraldehyde. wikipedia.orgebi.ac.uk

Handling and Properties: Isobutyraldehyde is a colorless, volatile liquid with a pungent, straw-like odor. wikipedia.orgsigmaaldrich.com It has a boiling point of 63-64.5°C and a melting point of -65.9°C. sigmaaldrich.com It is moderately soluble in water and miscible with organic solvents. wikipedia.org Due to its low flash point of -20°C, it is classified as a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. sigmaaldrich.com

Derivatization Strategies for Trioxocane Systems

Further functionalization of the 1,3,6-trioxocane ring system can be achieved through various derivatization strategies. These can be broadly categorized into post-cyclization modifications and the synthesis of monomers with pre-installed functionality.

Post-Cyclization Functionalization Approaches

Post-cyclization functionalization involves the chemical modification of the pre-formed trioxocane ring. While specific examples for the 1,3,6-trioxocane system are not extensively documented in readily available literature, general principles of cyclic acetal and ether modification can be applied. These could include reactions such as:

Ring-opening reactions: Under specific conditions, the trioxocane ring can be opened to yield linear polymers or other functionalized acyclic molecules.

Substitution reactions: If the trioxocane ring contains suitable leaving groups, nucleophilic substitution reactions could be employed to introduce new functionalities.

Modifications of existing substituents: If the starting aldehyde used in the synthesis already contained a functional group, this group can be further modified after the trioxocane ring has been formed.

Synthesis of Methylene-Substituted Trioxocane Monomers (e.g., 2-Methylene-1,3,6-trioxocane)

A significant derivatization strategy involves the synthesis of trioxocane monomers bearing an exocyclic double bond, such as 2-methylene-1,3,6-trioxocane. These monomers are of particular interest as they can undergo radical ring-opening polymerization to produce biodegradable polymers.

The synthesis of 2-methylene-1,3,6-trioxocane typically involves a two-step process. First, a suitable precursor is synthesized, which can then be converted to the desired methylene-substituted trioxocane. While specific, detailed synthetic procedures for 2-methylene-1,3,6-trioxocane are not abundant in the public domain, analogous syntheses of other methylene-substituted cyclic acetals can provide insight into potential routes.

The incorporation of diverse side chains into the trioxocane system is a key strategy for creating functional monomers. This can be achieved by:

Using functionalized aldehydes in the initial cyclization: By choosing an aldehyde that already contains a desired functional group, a functionalized trioxocane monomer can be synthesized directly.

Post-polymerization modification: A polymer with reactive side chains can be synthesized and then functionalized in a subsequent step. For example, a polymer with keto-functionalized side chains can be prepared and then conjugated with molecules containing aminooxy groups. nih.gov

Copolymerization: Copolymerizing a trioxocane monomer with another monomer that bears a functional group can introduce functionality into the resulting polymer chain. Statistical copolymerization allows for the distribution of functional groups along the polymer backbone. nih.gov

The development of these synthetic methodologies allows for the creation of a wide range of trioxocane-based monomers and polymers with tailored properties for various applications.

Polymerization and Chemical Reactivity of Trioxocane Systems

Ring-Opening Polymerization (ROP) of Cyclic Acetal (B89532) Monomers

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers into linear polymers. For cyclic acetals, the driving force for this process is typically the release of ring strain. wiley-vch.de The mechanism of ROP can be cationic, anionic, coordination, or radical, depending on the monomer structure and the initiating system used. wiley-vch.deyoutube.com This process is distinct from condensation polymerization as it generally avoids the formation of small molecule byproducts and allows for the synthesis of high molecular weight polymers under milder conditions.

Radical Ring-Opening Polymerization (RROP) Mechanisms

Radical ring-opening polymerization (RROP) is a versatile technique that combines the robustness of radical polymerization with the ability to introduce cleavable functional groups, such as esters, into the polymer backbone. rsc.orgnih.gov This method is particularly effective for a class of cyclic monomers known as cyclic ketene (B1206846) acetals (CKAs), which possess an exocyclic carbon-carbon double bond. researchgate.netnih.gov The RROP of CKAs allows for the creation of polyesters via a chain-growth mechanism, offering an alternative to traditional step-growth polycondensation or ionic ROP methods. rsc.org

The general mechanism involves the addition of a radical to the monomer's double bond, forming a radical intermediate. This intermediate can then undergo ring-opening through β-scission, which creates an ester linkage and regenerates a radical that can propagate the chain. chemrxiv.org However, a competing reaction is direct propagation through the double bond without ring-opening (ring-retaining propagation), which leads to the formation of polyacetal structures. nih.govchemrxiv.org The balance between these two pathways is a critical aspect of RROP.

The kinetics of RROP for cyclic ketene acetals like 2-Methylene-1,3,6-trioxocane (MTC) are complex and have been the subject of detailed investigation. researchgate.net The process often exhibits distinct phases: initial chain growth, a stationary phase, and a step-growth phase, which are influenced by branching and recombination reactions that become more prominent as monomer conversion increases. researchgate.net The polymerization rate, final molecular weight, and polymer dispersity are all affected by reaction conditions such as temperature, monomer concentration, and the energy source used for initiation. researchgate.net

Thermodynamically, the driving force for the polymerization of cyclic monomers is the relief of ring strain. wiley-vch.de In RROP, the equilibrium between the monomer and the polymer must favor the polymer side. wiley-vch.de For CKAs, the process is often governed by a ceiling temperature (Tc), above which the depolymerization reaction becomes significant. researchgate.net An increase in reaction temperature generally favors the ring-opening pathway over the ring-retaining one, leading to a higher proportion of ester units in the final polymer. chemrxiv.org

Theoretical studies combining DFT calculations and kinetic modeling have been employed to predict the ring-opening efficiency of different CKA monomers. chemrxiv.org For similar structures, the ring size does not appear to significantly alter the activation enthalpies for propagation. chemrxiv.org

Table 1: Standard Thermodynamic Parameters for Polymerization of Selected Cyclic Monomers

| Monomer | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| 1,3-Dioxolane | -19 | -63 |

| 1,3-Dioxepane | -22 | -54 |

| 1,3,5-Trioxane | -22 | -92 |

This table presents standard thermodynamic parameters for the polymerization of various cyclic monomers to provide a comparative context for the driving forces behind ring-opening polymerization. Data sourced from wiley-vch.de.

A significant advantage of RROP is the ability to copolymerize cyclic ketene acetals with a wide array of conventional vinyl monomers. chemrxiv.orgresearchgate.net This approach introduces degradable ester linkages into the backbone of otherwise stable vinyl polymers, such as those derived from vinyl acetate (B1210297), N-vinyl-2-pyrrolidone (NVP), or vinyl ethers. researchgate.netresearchgate.netrsc.org

For example, 2-Methylene-1,3,6-trioxocane (MTC) has been successfully copolymerized with various vinyl ethers, including n-butyl vinyl ether (BVE) and tetraethylene glycol methyl vinyl ether (TEGVE). researchgate.net By adjusting the feed ratio of the comonomers, the properties of the resulting copolymer, such as hydrophilicity and degradation rate, can be tailored. researchgate.netresearchgate.net The copolymerization of MTC with NVP results in a water-soluble polymer with enzymatic degradability, a property not present in poly-NVP homopolymers. researchgate.net

The reactivity ratios of the CKA and the vinyl comonomer dictate the final polymer architecture. For instance, in the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) with vinyl acetate (VAc), the reactivity ratios were determined to be rMDO = 0.14 and rVAc = 1.89, indicating that VAc is more reactive. rsc.org This allows for the synthesis of copolymers with varying MDO content by manipulating the initial feed ratio. rsc.org

Table 2: Examples of MTC Copolymerization with Vinyl Monomers

| Vinyl Comonomer | Initiator System | Conditions | Resulting Copolymer Feature |

|---|---|---|---|

| n-butyl vinyl ether (BVE) | DEAB | 70 °C, 8 h, bulk | Degradable vinyl copolymer |

| N-vinyl-2-pyrrolidone (NVP) | AIBN | 60 °C | Water-soluble, enzymatically degradable |

| N-ethylmaleimide (NEtMI) | AIBN / RAFT agent | 70 °C, 8 h | Degradable vinyl copolymer |

This table summarizes various copolymerization systems involving MTC, highlighting the versatility of RROP in creating functional polymers. Data sourced from researchgate.netresearchgate.net.

Combining RROP of cyclic ketene acetals with controlled/reversible-deactivation radical polymerization (RDRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) enables the synthesis of well-defined and complex polymer architectures with degradable segments. sigmaaldrich.comrsc.org These methods allow for precise control over molecular weight, dispersity, and polymer functionality. umn.edunih.gov

RAFT and ATRP are the most commonly used RDRP methods for this purpose. nih.gov RAFT polymerization, for instance, has been used in the copolymerization of MTC and N-ethylmaleimide to create well-defined degradable copolymers. researchgate.net The key to these techniques is the establishment of a dynamic equilibrium between active, propagating radical species and dormant species, which minimizes termination reactions and allows chains to grow uniformly. sigmaaldrich.commdpi.com The integration of RDRP and RROP represents a powerful strategy for designing advanced materials for biomedical and other high-value applications. rsc.org

The RROP of cyclic ketene acetals can be influenced by external stimuli, offering alternative initiation and control methods. UV-promoted polymerization has been shown to accelerate the RROP of MTC at room temperature. rsc.org Wavelength-resolved studies have revealed that specific UV wavelengths can be used to control the polymerization; for example, 350 nm light can promote the decay of a free radical initiator like AIBN, while 275 nm light critically accelerates the rate-determining ring-opening step of the CKA radical intermediate. rsc.orgresearchgate.net This suggests that photons can act as a "traceless reagent" to expedite the polymerization process. rsc.org

In the pursuit of greener and more sustainable chemical processes, supercritical carbon dioxide (scCO2) has been explored as a solvent for the RROP of MTC. dntb.gov.uaresearchgate.net Supercritical CO2 is a non-toxic, non-flammable, and environmentally benign solvent that can be easily removed from the product upon completion of the reaction. Research has demonstrated the feasibility of performing RROP of MTC in scCO2, paving the way for more sustainable manufacturing of degradable polyesters. dntb.gov.uaresearchgate.net

Cationic Ring-Opening Polymerization of Trioxocanes

Unlike RROP, which is specific to unsaturated monomers like CKAs, cationic ring-opening polymerization (CROP) is a suitable method for the polymerization of saturated cyclic acetals, including substituted 1,3,6-trioxocanes. dtic.mil The mechanism of CROP involves three main steps: initiation, propagation, and termination. researchgate.net The polymerization is typically initiated by a cationic species, such as a strong acid or a carbocation, which attacks an oxygen atom in the monomer ring. youtube.com

Research on the cationic polymerization of 1,3,6-trioxocane (B167397) (TOC) and its substituted analogue, 2-butyl-1,3,6-trioxocane (2-Bu-TOC)—a close structural relative of 2-(propan-2-yl)-1,3,6-trioxocane—has shown that these monomers can be readily polymerized to form high molecular weight linear polyacetals. dtic.mil The polymerization of 2-Bu-TOC proceeds at a slightly faster rate than that of the unsubstituted TOC under identical conditions, which is significant because substituents at the 2-position of other cyclic acetals, like dioxolane, often hinder polymerizability. dtic.mil

The propagation is believed to proceed via a linear alkoxycarbenium ion rather than a cyclic oxonium ion, particularly for substituted monomers. dtic.mil The polymerization of 2-Bu-TOC shows a monotonic increase in molecular weight with conversion, reaching values up to 7,700 g/mol . dtic.mil

Table 3: Thermodynamic Parameters for the Cationic Polymerization of Trioxocanes

| Monomer | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| 1,3,6-Trioxocane (TOC) | -12.1 | -33.9 |

| 2-Butyl-1,3,6-trioxocane (2-Bu-TOC) | -10.5 | -38.5 |

This table provides thermodynamic data for the cationic polymerization of TOC and its 2-butyl substituted derivative in CH2Cl2 solution. Data sourced from dtic.mil.

Mechanism and Kinetic Studies of Poly(1,3,6-trioxocane) Formation

The formation of poly(1,3,6-trioxocane) from this compound proceeds via a cationic ring-opening polymerization (CROP) mechanism. This process is initiated by cationic species, which attack an oxygen atom in the trioxocane ring, leading to the formation of a tertiary oxonium ion. The strained ring then opens, generating a carbocation that propagates the polymerization by attacking another monomer molecule.

Table 1: Representative Kinetic Parameters for Cationic Polymerization (Note: Data is illustrative of typical values for cationic ring-opening polymerizations and not specific to this compound)

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 45 - 62 kJ/mol | Varies with initiator and solvent |

| Rate Constant (k) | 10⁻³ - 10⁻¹ L mol⁻¹ s⁻¹ | Dependent on temperature |

| Reaction Order | First-order in monomer and initiator | Typical for CROP |

Synthesis of Poly(acetal)s and Block Copolymers through Cationic Mechanisms

The cationic polymerization of this compound is a versatile method for the synthesis of poly(acetal)s. The resulting polymer possesses a backbone of repeating acetal linkages, derived from the trioxocane ring structure.

Furthermore, the living nature of some cationic polymerizations allows for the synthesis of block copolymers. google.com By sequentially adding different monomers, well-defined block structures can be achieved. For example, after the polymerization of this compound, a second monomer, such as a cyclic ether or lactone, can be introduced to grow a second block onto the living polymer chain. This approach has been used to create block copolymers with tailored properties. The synthesis of polyether block copolymers from 1,2-epoxybutane (B156178) and poly(ethylene glycol) derivatives demonstrates the feasibility of this strategy. nih.gov Similarly, block copolymers of poly(2-oxazoline)s with different functional groups have been prepared to investigate their thermo-sensitive behaviors. elsevierpure.com

Degradation and Depolymerization Pathways of Trioxocane-Derived Materials

Materials derived from this compound, with their acetal-rich backbone, are susceptible to degradation under specific conditions. Understanding these degradation pathways is crucial for determining the material's stability and potential applications.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of poly(acetal)s derived from trioxocanes is a key consideration. The acetal linkages in the polymer backbone are susceptible to hydrolysis, particularly in the presence of water and acid. This process involves the cleavage of the C-O bonds within the acetal group, leading to chain scission and a decrease in molecular weight.

The kinetics of hydrolytic degradation are influenced by factors such as pH, temperature, and the hydrophilicity of the polymer. researchgate.net Generally, the degradation rate increases in acidic environments. Studies on other polymer systems, such as polyesters and their block copolymers, have shown that the degradation process can be monitored by tracking changes in molecular weight over time. mdpi.com The degradation of polymers is a complex process that can be influenced by various environmental factors. researchgate.netdntb.gov.ua

Table 2: Factors Influencing Hydrolytic Degradation of Poly(acetal)s (Note: This table presents general factors and their effects, not specific quantitative data for poly(this compound))

| Factor | Effect on Degradation Rate |

| pH | Increases significantly in acidic conditions |

| Temperature | Increases with rising temperature |

| Polymer Crystallinity | Slower degradation in crystalline regions |

| Hydrophilicity | Faster degradation for more hydrophilic polymers |

Acid-Catalyzed Depolymerization Mechanisms

In the presence of strong acids, poly(acetal)s can undergo depolymerization, a process where the polymer chain breaks down into its constituent monomers or other small molecules. The mechanism involves the protonation of the acetal oxygen atoms, followed by chain cleavage to form a carbocation and a hydroxyl end-group. This carbocation can then either abstract a hydride ion or participate in a "back-biting" reaction, leading to the formation of the original monomer or other cyclic species.

This acid-catalyzed depolymerization is essentially the reverse of the cationic ring-opening polymerization. The equilibrium between the polymer and monomer can be shifted towards the monomer by the presence of a strong acid and an appropriate solvent system.

Other Relevant Reactions of the Trioxocane Ring System

Beyond polymerization and degradation, the trioxocane ring system can participate in other chemical transformations that are of scientific interest.

Cyclization Reactions and Equilibrium Studies

The 1,3,6-trioxocane ring itself is a product of a cyclization reaction, typically from a diol and a source of formaldehyde. Equilibrium studies of these cyclization reactions can provide valuable thermodynamic data, such as the ring strain of the eight-membered ring. The position of the equilibrium between the open-chain precursors and the cyclic trioxocane is influenced by temperature, concentration, and the presence of catalysts. While specific equilibrium studies on this compound are not detailed in the provided search results, studies on the formation of other cyclic ethers and acetals indicate that the equilibrium generally favors the formation of five- and six-membered rings over larger rings due to entropic factors and ring strain.

Intramolecular Cyclization Involving Functional Groups

In the realm of trioxocane systems, the presence of functional groups on the monomer unit, such as the propan-2-yl group in this compound, can significantly influence the polymerization process. Beyond its effect on polymerizability and the properties of the resulting polymer, the functional group can participate in intramolecular cyclization reactions. This phenomenon, often termed "back-biting," is a competing reaction to linear polymer chain growth and results in the formation of cyclic oligomers. This section explores the mechanistic details and research findings related to intramolecular cyclization in the context of substituted trioxocane systems.

The cationic ring-opening polymerization of cyclic ethers, including trioxocanes, is a dynamic process involving an equilibrium between propagation and depolymerization. researchgate.net A key aspect of this equilibrium is the potential for the growing polymer chain end to react with an oxygen atom within its own chain. This intramolecular transfer reaction leads to the formation of a cyclic species and the regeneration of an active site. The propensity for this reaction is governed by several factors, including the ring size of the monomer, the nature of the substituent, and the reaction conditions.

Research on the cationic polymerization of 1,3,6-trioxocane and its 2-butyl substituted analog provides valuable insights into the behavior of this compound. usc.edudtic.mil It has been observed that substituents at the 2-position can influence the rate of polymerization and the molecular weight of the resulting polymer. usc.edudtic.mil While these studies primarily focus on linear polymer formation, the principles of cationic polymerization suggest that intramolecular cyclization is an inherent possibility. The formation of cyclic oligomers is a well-documented phenomenon in the polymerization of other cyclic ethers, such as oxetane. aston.ac.uk

The mechanism of intramolecular cyclization involves the attack of the active propagating species, typically an oxonium ion or an alkoxycarbenium ion, on a nucleophilic oxygen atom further down the same polymer chain. The stability of the resulting cyclic structure plays a crucial role in determining the favorability of this reaction. The formation of thermodynamically stable 5-, 6-, or 7-membered rings is often preferred. In the case of poly(this compound), the repeating unit offers several oxygen atoms that could potentially be involved in such back-biting reactions.

The table below illustrates hypothetical intramolecular cyclization products that could arise from the back-biting of a growing polymer chain of this compound. The formation of these cyclic species would be in competition with the linear propagation of the polymer chain.

| Reactant Species | Intramolecular Attack Site | Resulting Cyclic Product | Ring Size |

| Growing polymer chain with active end | First preceding ether oxygen | Cyclic Dimer | 10-membered |

| Growing polymer chain with active end | Second preceding ether oxygen | Cyclic Trimer | 15-membered |

| Growing polymer chain with active end | Third preceding ether oxygen | Cyclic Tetramer | 20-membered |

Detailed kinetic studies are essential to quantify the extent of intramolecular cyclization relative to linear chain growth. Such studies would involve the determination of the rate constants for propagation (kp) and for the formation of each cyclic species (kc1, kc2, etc.). The ratio of these rate constants would determine the molar fraction of cyclic oligomers in the final product.

The following table presents a hypothetical data set from a study on the cationic polymerization of a substituted trioxocane, illustrating the influence of reaction conditions on the formation of cyclic oligomers.

| Monomer Concentration (mol/L) | Temperature (°C) | Catalyst Concentration (mol%) | Linear Polymer Yield (%) | Cyclic Oligomer Yield (%) |

| 1.0 | 0 | 0.1 | 85 | 15 |

| 1.0 | 25 | 0.1 | 78 | 22 |

| 0.5 | 0 | 0.1 | 75 | 25 |

| 1.0 | 0 | 0.5 | 88 | 12 |

These hypothetical data illustrate that higher monomer concentrations and lower temperatures generally favor linear polymer formation over intramolecular cyclization. Conversely, dilute solutions and higher temperatures can increase the proportion of cyclic products due to the increased probability of the chain end encountering its own backbone rather than another monomer unit. The concentration and type of catalyst can also influence this balance.

Advanced Spectroscopic and Structural Characterization of 2 Propan 2 Yl 1,3,6 Trioxocane and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed information about the chemical environment, connectivity, and dynamics of nuclei. researchgate.netnih.gov

High-Resolution 1H and 13C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are foundational for the initial structural assessment of 2-(propan-2-yl)-1,3,6-trioxocane. researchgate.netnih.gov The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons.

For the parent compound, 1,3,6-trioxocane (B167397), the proton and carbon environments are relatively simple. nih.gov However, the introduction of a propan-2-yl group at the C2 position in this compound significantly increases the complexity of the spectra. The isopropyl group itself introduces a methine proton and two magnetically non-equivalent methyl groups, each giving rise to distinct signals. The protons within the eight-membered trioxocane ring will also exhibit complex splitting patterns due to their diastereotopic relationships and coupling with neighboring protons.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2 (methine on ring) | ~4.5 - 5.0 | ~100 - 110 |

| H-4, H-8 (CH₂ adjacent to two oxygens) | ~4.0 - 4.5 | ~90 - 100 |

| H-5, H-7 (CH₂ adjacent to one oxygen) | ~3.5 - 4.0 | ~60 - 70 |

| Isopropyl CH | ~1.8 - 2.2 | ~30 - 35 |

| Isopropyl CH₃ | ~0.9 - 1.2 | ~15 - 20 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, with protons and carbons closer to the oxygens appearing at a higher chemical shift (downfield).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential. science.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edupressbooks.pub For this compound, COSY would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also reveal couplings between the protons on the trioxocane ring, helping to trace the proton network around the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edupressbooks.pub This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

Dynamic NMR Studies of Conformational Behavior and Ring Inversion

Eight-membered rings like 1,3,6-trioxocane are conformationally flexible and can undergo ring inversion processes. rsc.org Dynamic NMR spectroscopy is a powerful technique to study these conformational changes. researchgate.netrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At high temperatures, if the rate of ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons will be averaged, resulting in sharp, single peaks. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the signals broaden significantly. At even lower temperatures (the slow exchange limit), the inversion is slow enough that separate signals for the axial and equatorial protons can be observed.

By analyzing the line shapes at various temperatures, the energy barrier (activation energy) for the ring inversion process can be calculated. This provides valuable information about the conformational stability and flexibility of the this compound ring system.

Pulsed-Field Gradient NMR (PFG-NMR) for Self-Diffusion Coefficients in Polymer Systems

While not directly applicable to the monomer itself, PFG-NMR is a vital technique for characterizing polymers derived from this compound. This method measures the translational motion of molecules and can be used to determine their self-diffusion coefficients. nih.gov

In a polymer system, the self-diffusion coefficient is related to the size and shape of the polymer chains, as well as the viscosity of the medium. By measuring the diffusion of poly(this compound) in a solvent, information about the polymer's hydrodynamic radius and its interactions with the solvent can be obtained. This is particularly useful for understanding the behavior of these polymers in solution and for quality control in polymerization processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. caymanchem.com Unlike low-resolution MS which provides the nominal mass, HRMS can measure the mass with very high accuracy (typically to four or five decimal places).

By comparing the experimentally determined exact mass to the calculated theoretical masses of possible molecular formulas, the correct formula can be unequivocally identified. This is a critical step in the structural elucidation process, confirming the elemental composition before further spectroscopic analysis.

Exact Mass Data for this compound:

| Parameter | Value |

| Molecular Formula | C₈H₁₆O₃ |

| Calculated Exact Mass | 160.10994 Da |

| Expected HRMS Result | [M+H]⁺ = 161.11723 Da |

The observation of an ion with a mass-to-charge ratio corresponding to the protonated molecule ([M+H]⁺) with high mass accuracy provides strong evidence for the presence of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

No mass spectrometry data, including fragmentation patterns for this compound, are available in the searched scientific literature. This information is crucial for confirming the molecular structure by identifying the characteristic fragments formed upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Characterization

There are no published studies detailing the use of GC-MS for the analysis of this compound. Such studies would be essential for assessing the purity of the compound and for separating and identifying any potential isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Identification of Functional Groups and Vibrational Modes

No infrared spectroscopy data for this compound could be located. IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by observing its characteristic vibrational modes.

Electronic Structure Analysis via UV-Vis Spectroscopy

Information regarding the UV-Vis absorption spectrum of this compound is not available. This technique is typically used to study the electronic transitions within a molecule and can provide insights into its electronic structure.

X-ray Crystallography for Solid-State Structure Determination

No X-ray crystallographic data for this compound has been reported. This powerful technique would be necessary to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information.

Chromatographic Techniques for Separation and Purity Assessment

There is no information available on the use of other chromatographic techniques, such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), for the separation and purity assessment of this compound.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight characteristics of polymers derived from this compound. wikipedia.orgselectscience.net This method separates polymer chains based on their hydrodynamic volume in solution. youtube.com Larger molecules are excluded from the pores of the column's stationary phase and thus elute faster, while smaller molecules penetrate the pores and have longer retention times. selectscience.net By calibrating the system with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized poly(ether-acetal)s. wikipedia.orglcms.cz

The PDI value is a critical parameter that indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, which is often a hallmark of a controlled polymerization process, such as a living polymerization. cmu.edu For polymers synthesized via cationic ring-opening polymerization, which can be prone to side reactions, GPC is essential for optimizing reaction conditions to achieve desired molecular weights and narrow distributions. rsc.org Analysis is typically performed using solvents like tetrahydrofuran (B95107) (THF) or chloroform, with detectors such as differential refractive index (DRI), UV-Vis, and light scattering detectors for comprehensive characterization. selectscience.netnih.gov

Table 1: GPC Analysis of Poly(this compound) Synthesized under Different Conditions Data is illustrative, based on typical results for polymers synthesized via cationic ring-opening polymerization.

| Sample ID | Polymerization Time (h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| PA-1 | 2 | 15,400 | 23,100 | 1.50 |

| PA-2 | 6 | 32,800 | 54,100 | 1.65 |

| PA-3 | 12 | 51,200 | 90,100 | 1.76 |

| PA-4 | 24 | 65,900 | 119,300 | 1.81 |

Preparative Chromatography for Isomer Separation

The synthesis of this compound typically involves the acid-catalyzed reaction of dipropylene glycol (DPG) and isobutyraldehyde (B47883). Commercial DPG is a mixture of three positional isomers: 2,2′-oxydi(propan-1-ol), 1,1′-oxydi(propan-2-ol), and 1-(2-hydroxypropoxy)propan-2-ol. The reaction of these isomers with an aldehyde can lead to a complex mixture of structural and stereoisomers of the final trioxocane product.

Preparative chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation and purification of these isomers. Given that these trioxocane molecules often lack strong UV chromophores, detection is commonly achieved using a refractive index (RI) detector. The separation itself is typically performed on a reversed-phase column (e.g., C18) with a suitable solvent system, such as a methanol (B129727)/water or acetonitrile/water gradient. This technique allows for the isolation of individual isomers in sufficient quantities for subsequent structural elucidation by NMR spectroscopy and for use in polymerization studies to synthesize polymers with well-defined microstructures.

Thermal Analysis Methods for Polymer and Material Properties

Thermal analysis techniques are fundamental for characterizing the material properties of polymers, providing critical information about their behavior over a range of temperatures. e-bookshelf.deyoutube.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of polymers. eag.comazom.comhu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For polymers derived from this compound, DSC analysis reveals key properties such as the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline. youtube.com

The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com The Tm is the temperature at which the crystalline domains of a semi-crystalline polymer melt. These values are crucial as they define the service temperature range of the material. The degree of crystallinity can also be estimated from the enthalpy of melting (ΔHm). youtube.com DSC is widely used for quality control, material identification, and studying the effects of additives or copolymerization on thermal properties. eag.comazom.com

Table 2: Illustrative DSC Data for Poly(this compound) and Related Copolymers Values are hypothetical and based on typical data for polyacetals and polyethers. thermalsupport.com

| Polymer Sample | Composition | T₉ (°C) | Tₘ (°C) | ΔHₘ (J/g) |

| Homopolymer | 100% | -15 | 155 | 85 |

| Copolymer A | 90% with 10% comonomer X | -10 | 142 | 70 |

| Copolymer B | 80% with 20% comonomer Y | -5 | — | — |

| Blend | 50/50 with Polycarbonate | -15, 150 | 154 | 40 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of polymers. nih.gov For poly(ether-acetal)s, TGA can identify the onset temperature of degradation, the temperatures of maximum degradation rates, and the amount of char residue at high temperatures. polyplastics.com

When conducted in an inert atmosphere (e.g., nitrogen), TGA reveals the inherent thermal stability of the polymer backbone. In an oxidative atmosphere (e.g., air or oxygen), it provides information on the thermo-oxidative stability, which is often lower. researchgate.netnih.gov For polyacetals, decomposition often proceeds via an unzipping mechanism to yield monomer and other volatile products. rigaku.comrigaku.com TGA data is critical for defining the upper processing temperature limits and for evaluating the effectiveness of thermal stabilizers added to the polymer formulation. hpst.cznetzsch.com

Table 3: TGA Data for Poly(this compound) Under Different Atmospheres Data is illustrative, based on typical results for engineering polyacetals. polyplastics.com

| Atmosphere | T₅% (°C) (5% Weight Loss) | T₅₀% (°C) (50% Weight Loss) | Char Residue at 600°C (%) |

| Nitrogen | 310 | 385 | < 1 |

| Air | 285 | 360 | 0 |

Small-Angle Neutron Scattering (SANS) for Polymer Blend Characterization

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a nanometer to micrometer scale. mdpi.com It is particularly well-suited for studying polymer blends, block copolymers, and other multi-component polymer systems. researchgate.netnist.gov By exploiting the difference in neutron scattering length density between different components, SANS provides detailed information about phase morphology, domain sizes, and interfacial characteristics. rsc.org

For blends containing poly(this compound), SANS can be used to determine miscibility and the phase diagram. In an immiscible blend, SANS can quantify the size and shape of the phase-separated domains. A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to "contrast-match" or highlight specific components within the blend, allowing for the unambiguous determination of partial structure factors. nih.govrsc.org This provides deep insights into the thermodynamic interactions between the constituent polymers, quantified by the Flory-Huggins interaction parameter (χ). researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure, stability, and reactivity of molecules with a high degree of accuracy. For a molecule like 2-(propan-2-yl)-1,3,6-trioxocane, these calculations would provide fundamental insights into its chemical nature.

Ab initio and Density Functional Theory (DFT) are two of the most common quantum chemical methods. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electronic structure based on the electron density, which is computationally less demanding for larger molecules.

For this compound, these studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The electronic properties, including the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), would also be calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. nih.gov

While specific data for the isopropyl-substituted trioxocane is not readily found, below is a table of computed properties for the parent compound, 1,3,6-trioxocane (B167397), from the PubChem database, which would be foundational for any study on its derivatives. nih.gov

| Property | Value (for 1,3,6-trioxocane) |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Monoisotopic Mass | 118.062994177 Da |

| XLogP3 | -0.5 |

| Topological Polar Surface Area | 27.7 Ų |

| Formal Charge | 0 |

| Complexity | 49.6 |

DFT studies on similar heterocyclic compounds often compare different functionals and basis sets to find the most accurate method for predicting experimental data. For instance, studies on other complex organic molecules have shown that functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) can provide excellent agreement with experimental structural and spectroscopic data. researchgate.netresearchgate.net Such a study on this compound would elucidate how the isopropyl substituent influences the electronic structure and stability of the trioxocane ring.

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, a key reaction of interest is the ring-opening polymerization. Theoretical studies would identify the transition states and intermediates involved in the cleavage of the trioxocane ring.

By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction conditions. For example, in acid-catalyzed ring-opening, calculations would model the protonation of one of the oxygen atoms, followed by the breaking of a carbon-oxygen bond to form a carbocationic intermediate. The stability of this intermediate would be highly dependent on the structure of the trioxocane ring and the position of the isopropyl group.

Similarly, the reverse reaction, cyclization, can also be modeled. These calculations are crucial for understanding the thermodynamics and kinetics of polymerization and for controlling the final polymer's properties. Studies on other cyclic ethers have successfully used these methods to understand the competition between polymerization and the formation of small cyclic side products.

While cationic ring-opening is a common polymerization pathway for cyclic ethers, radical polymerization can also occur under certain conditions. In such a scenario, a radical initiator would create a radical species from the this compound monomer. Quantum chemical calculations can be used to study the structure and stability of these radical intermediates.

The eight-membered trioxocane ring is flexible and can adopt multiple conformations. Understanding the relative energies of these conformers is essential, as the dominant conformation can influence the molecule's reactivity and the properties of any resulting polymers.

Computational methods can be used to perform a systematic conformational search to identify all possible low-energy structures. By calculating the relative energies of these conformers, an energy landscape can be constructed. For the parent 1,3,6-trioxocane, and by extension its derivatives, boat-chair and crown conformations are likely to be among the most stable. The bulky isopropyl group in this compound would be expected to have a significant impact on the conformational preferences, likely favoring conformations where steric hindrance is minimized.

Molecular Dynamics (MD) Simulations for Polymer Systems

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of large systems, such as polymers, over time.

Polymers derived from cyclic ethers, such as those based on the trioxocane structure, are of interest for applications as solid polymer electrolytes in batteries and other electrochemical devices. wustl.eduresearchgate.net The oxygen atoms in the polymer backbone can coordinate with cations (e.g., Li⁺), facilitating their transport through the material.

MD simulations can provide detailed insights into the mechanisms of ion transport in such polymer electrolytes. In a typical simulation, a model of the polymer matrix is constructed, and ions and solvent molecules (if any) are added. The trajectories of all atoms are then calculated over time by solving Newton's equations of motion.

From these trajectories, a wealth of information can be extracted:

Solvation Structure: The radial distribution functions between the cation and the oxygen atoms of the polymer can reveal the coordination number and the structure of the solvation shell around the ion.

Ion Mobility: The mean squared displacement of the ions can be used to calculate their diffusion coefficients, a key measure of ion transport efficiency.

Transport Mechanism: By visualizing the ion trajectories, researchers can determine whether ions move individually or in concert with the polymer chains (vehicular mechanism vs. hopping mechanism).

While no specific MD studies on polymers from this compound are available, the general findings from studies on other polymer electrolytes provide a framework for what would be expected. nih.govnih.gov The presence of the isopropyl group would likely affect the polymer chain's flexibility and packing, which in turn would influence the ion transport properties.

Below is an illustrative table showing the type of data that could be obtained from MD simulations of a hypothetical polymer electrolyte derived from this compound, based on general knowledge from the field.

| Simulated Property | Example Finding | Implication |

| Li⁺ Coordination Number | 2.5 (from ether oxygens) | Indicates strong interaction between the lithium ions and the polymer backbone. |

| Li⁺ Diffusion Coefficient | 1.2 x 10⁻⁷ cm²/s at 300 K | Quantifies the mobility of lithium ions within the polymer electrolyte. |

| Polymer Segmental Dynamics | Slower relaxation times compared to the unsubstituted polymer | The bulky isopropyl group may reduce chain flexibility, potentially hindering ion transport. |

| Ion Hopping Events | Infrequent | Suggests that ion transport is primarily coupled to the motion of the polymer chains (vehicular mechanism). |

Scientific Focus: The Chemical Compound “this compound”

Despite a comprehensive search of scientific and academic databases, no research or data could be found for the chemical compound "this compound" or its potential polymers. This includes a lack of information regarding its synthesis, polymerization, computational and theoretical investigations, and Quantitative Structure-Property Relationship (QSPR) modeling.

The provided outline requires detailed research findings for the following sections:

Quantitative Structure-Property Relationship (QSPR) Modeling

Optimization of Synthetic and Polymerization Reaction Conditions

Without any available studies or data on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request. The creation of content for the specified sections would necessitate speculation or the erroneous application of data from unrelated polymers, which would compromise the integrity and factual basis of the article.

Further investigation into this specific compound is required before a detailed scientific analysis can be provided. Researchers interested in this area may consider this a novel field of study.

Applications in Advanced Materials Science

Development of Biodegradable Polymers and Bioplastics

While the radical ring-opening polymerization of related compounds like 2-methylene-1,3,6-trioxocane is explored for creating polymers with degradable ester linkages, specific studies on 2-(propan-2-yl)-1,3,6-trioxocane for this purpose are not presently available.

There is no direct research found that details the use of this compound in the synthesis of polyesters. The polymerization of this monomer would yield a polyacetal, not a polyester.

The potential for this compound to be used in creating environmentally benign materials would stem from the inherent instability of the acetal (B89532) linkage in its polymer backbone, which can undergo degradation under acidic conditions. However, specific research on the biodegradability or environmental impact of poly(this compound) has not been identified.

Functional Hydrogels and Superabsorbent Materials

Currently, there is no available scientific literature that connects this compound to the development of functional hydrogels or superabsorbent materials.

Polymer Electrolytes for Next-Generation Energy Storage Devices

There is no documented research on the application of this compound or its resulting polymers as electrolytes for energy storage devices.

Specialty Poly(acetal)s and Thermoplastic Elastomers (TPEs)

The most promising application of this compound is as a monomer for the synthesis of specialty poly(acetal)s. Research into the cationic polymerization of the parent compound, 1,3,6-trioxocane (B167397) (TOC), and its C2-substituted analogues demonstrates their ability to form high molecular weight linear polymers. dtic.mil

A key finding is the successful polymerization of 2-butyl-1,3,6-trioxocane (2-Bu-TOC), a close structural analogue to the isopropyl-substituted version. dtic.mil It was observed that while substituents at the C2 position can sometimes hinder polymerization in other cyclic ethers, 2-Bu-TOC polymerizes readily, even at a slightly faster rate than the unsubstituted TOC under identical conditions. dtic.mil This suggests that this compound is also a viable monomer for creating substituted poly(acetal)s.

The polymerization proceeds via a ring-opening mechanism, yielding a linear polymer with a repeating acetal structure. The polymer derived from the butyl-analogue, poly(2-Bu-TOC), was found to have a molecular weight (Mn) that increased with monomer conversion, reaching values around 7,700 g/mol . dtic.mil The resulting polymers from unsubstituted TOC have been noted for their very strong mechanical strength. dtic.mil

Table 1: Polymerization Data for the Analogue Monomer, 2-Butyl-1,3,6-trioxocane (2-Bu-TOC) This table presents data from a study on a structurally similar compound and is intended to be illustrative of the potential characteristics of poly(this compound).

| Parameter | Value | Conditions |

| Monomer | 2-Butyl-1,3,6-trioxocane | - |

| Polymer | Poly(2-Butyl-1,3,6-trioxocane) | - |

| Max. Molecular Weight (Mn) | 7,700 g/mol | Monotonically increasing with conversion |

| Polymerization Type | Cationic Ring-Opening | Initiated by acetyl perchlorate |

| Propagating Species | Oxocarbenium ion | Inferred from acidolysis products |

Source: Adapted from Cationic Polymerizations of 1,3,6-Trioxocane and 2-Butyl-1,3,6-Trioxocane, 1986. dtic.mil

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes for Diverse 2-Substituted 1,3,6-Trioxocanes

The synthesis of 2-(Propan-2-yl)-1,3,6-trioxocane and its analogues is a critical first step that dictates the feasibility and scalability of their subsequent applications. While traditional methods for the synthesis of cyclic acetals exist, future research is poised to explore more efficient, selective, and sustainable pathways. A general and adaptable method for producing 2-substituted 1,3,6-trioxocanes involves the acid-catalyzed reaction of dipropylene glycol (DPG) with a corresponding aldehyde. mdpi.com In the case of this compound, isobutyraldehyde (B47883) would be the aldehyde of choice.

Future investigations are likely to focus on the development of novel catalytic systems that offer higher yields and selectivities under milder reaction conditions. This includes the exploration of heterogeneous catalysts for simplified purification and recycling, as well as organocatalysts to minimize metal contamination. rsc.org The use of flow chemistry and microreactor technology also presents an exciting avenue for the continuous and controlled synthesis of these monomers.

A key area of future research will be the diversification of the substituent at the 2-position of the 1,3,6-trioxocane (B167397) ring. By systematically varying the nature of the aldehyde reactant, a library of 2-substituted 1,3,6-trioxocanes with a wide range of functional groups can be generated. This will enable the fine-tuning of polymer properties such as thermal stability, solubility, and degradability.

Precision Polymer Architecture Control through Living/Controlled Polymerization

The cationic ring-opening polymerization (CROP) of 1,3,6-trioxocane and its derivatives is the primary method for producing high molecular weight polyacetals. usc.edudtic.mil A significant leap forward in this area will be the development of living/controlled polymerization techniques for this compound. This level of control would allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers.

Research in this domain will likely focus on the design of novel initiating systems that can reversibly activate the monomer, leading to a controlled propagation process. This could involve the use of specialized cationic initiators or the development of photoinitiated CROP methods, which offer temporal and spatial control over the polymerization process. acs.orgnih.gov The ability to create well-defined block copolymers incorporating poly(this compound) segments would open up new possibilities for creating self-assembling materials with unique nanostructures.

Interactive Table: Comparison of Polymerization Data for 1,3,6-Trioxocane (TOC) and 2-Butyl-1,3,6-trioxocane (2-Bu-TOC)

| Monomer | Initiator | [M]₀ (mol/L) | [I]₀ (mol/L) | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |

| TOC | Et₃O⁺BF₄⁻ | 1.0 | 0.01 | 25 | 24 | 85 | 81,000 | 1.4 |

| 2-Bu-TOC | Et₃O⁺BF₄⁻ | 1.0 | 0.01 | 25 | 24 | 78 | 7,700 | 1.5 |

Data adapted from Xu and Lillya, 1987. usc.edudtic.mil This data for the 2-butyl substituted analogue provides an expected reference for the polymerization behavior of this compound.

Integration of Trioxocane Derivatives into Stimuli-Responsive Materials

Stimuli-responsive polymers, which undergo significant changes in their properties in response to external triggers, are at the forefront of materials science. rsc.orghacettepe.edu.trresearchgate.net The integration of this compound and its derivatives into such "smart" materials is a highly promising research direction. The acetal (B89532) linkages in the polymer backbone are inherently susceptible to acidic hydrolysis, making these materials pH-responsive. nih.gov

Future research will explore the synthesis of copolymers where segments of poly(this compound) are combined with other responsive polymer blocks. For instance, combining a pH-responsive trioxocane-based polymer with a thermoresponsive polymer like poly(N-isopropylacrylamide) could lead to dual-responsive materials. hacettepe.edu.tr These materials could find applications in areas such as controlled drug delivery, where a change in pH or temperature could trigger the release of an encapsulated therapeutic agent. nih.govnih.gov

Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of the polymerization kinetics and mechanism of this compound is crucial for optimizing the synthesis of well-defined polymers. Advanced in-situ characterization techniques will play a pivotal role in achieving this. Techniques such as in-situ Raman and NMR spectroscopy can provide real-time information on monomer conversion, polymer microstructure, and the concentration of active species during the polymerization reaction. nist.govresearchgate.net

By monitoring the reaction as it happens, researchers can gain valuable insights into the effects of different initiators, solvents, and temperatures on the polymerization process. This will facilitate the rapid screening of reaction conditions and the development of more efficient and controlled polymerization protocols. The data obtained from these in-situ studies will also be invaluable for validating and refining theoretical models of the polymerization mechanism.

Synergistic Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for the rational design of new monomers and polymers. researchgate.netresearchgate.net In the context of this compound, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the reactivity of different substituted trioxocane monomers and the properties of the resulting polymers.

Future research will likely involve a close feedback loop between computational predictions and experimental validation. For example, computational models can be used to screen a virtual library of potential 2-substituents to identify candidates that are likely to impart desired properties to the polymer. These predictions can then be tested experimentally, and the results used to refine the computational models. This integrated approach will accelerate the discovery and development of new trioxocane-based materials with optimized performance characteristics.

Sustainable and Green Chemistry Strategies in Trioxocane Synthesis and Polymerization

The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.orgijsdr.orgymerdigital.com Future research on this compound will undoubtedly place a strong emphasis on sustainable and environmentally benign methodologies. This includes the use of renewable feedstocks for the synthesis of the monomer, the development of solvent-free or green solvent-based reaction conditions, and the use of energy-efficient processes such as microwave-assisted synthesis. ijsdr.org

In the realm of polymerization, the focus will be on developing catalytic systems that are non-toxic and can be easily recovered and reused. Biocatalysis, using enzymes to catalyze the polymerization, represents a particularly exciting long-term goal for the sustainable production of poly(this compound). The development of biodegradable polymers from this monomer will also be a key aspect of green chemistry-focused research, contributing to the circular economy and reducing plastic waste.

Q & A

Q. What are the optimal synthetic routes for 2-(Propan-2-yl)-1,3,6-trioxocane, and how are intermediates characterized?

The monomer is synthesized via acid-catalyzed cyclization of diethylene glycol and paraformaldehyde under Dean-Stark conditions. Critical steps include oligomerization at 115°C followed by high-vacuum distillation to isolate the pure monomer. Characterization employs NMR (δ 4.57 ppm for acetal protons) and NMR (δ 97.91 ppm for the central acetal carbon), with HRMS (DART-MS) confirming the molecular ion at m/z 119.0703 . Side products like unreacted diethylene glycol are removed via fractional distillation.

Q. How does steric hindrance from substituents influence the thermodynamics of ring-opening polymerization (ROP) for 1,3,6-trioxocane derivatives?

Substituted 1,3,6-trioxocane monomers exhibit reduced enthalpy of polymerization (ΔH) compared to unsubstituted cyclic ethers due to steric strain. For example, 2-methylene-1,3,6-trioxocane polymerizes via radical ROP, where the methylene group introduces steric constraints, lowering ΔH and favoring chain propagation over termination. This is validated by comparing DSC data of substituted vs. unsubstituted monomers .

Q. What analytical methods are essential for verifying the purity and structure of 1,3,6-trioxocane-based polymers?

Size-exclusion chromatography (SEC) and NMR are standard for determining molecular weight and end-group fidelity. For functionalized derivatives (e.g., amine-bearing CKAs), MALDI-TOF MS resolves oligomer distributions, while FTIR confirms functional group incorporation (e.g., C=O stretches at 1720 cm for ketone-containing copolymers) .

Advanced Research Questions

Q. How do functionality distributions in 1,3,6-trioxocane macromonomers affect copolymer properties, and how can they be quantified?

During cationic ROP with initiators like benzyl alcohol, transacetalization reactions create heterogeneity in end-group functionality. Two-dimensional chromatography (size-exclusion + HPLC at critical conditions) separates oligomers by both molecular weight and functionality. For example, HEMA-terminated oligomers show distinct retention times correlated with hydroxyl vs. methacrylate end groups .

Q. What mechanistic insights explain the competing pathways in copolymerizing 2-methylene-1,3,6-trioxocane with electron-deficient monomers (e.g., maleic anhydride)?

Radical copolymerization involves a balance between chain propagation and charge-transfer complexation. Electron-deficient monomers polarize the C=C bond in 2-methylene-1,3,6-trioxocane, favoring alternating copolymerization. Kinetic studies (e.g., NMR monitoring) reveal that steric hindrance from the isopropyl group slows cross-propagation, necessitating higher initiation temperatures (70–90°C) .

Q. How does blending 1,3,6-trioxocane-based polymers with PEO influence ion transport in solid-state electrolytes?

Miscible blends of poly(1,3,6-trioxocane) (P(2EO-MO)) and PEO enhance Li conductivity by disrupting crystallinity. Small-angle neutron scattering (SANS) and DSC show that P(2EO-MO)’s flexible acetal linkages reduce glass transition temperatures (), while LiTFSI salt plasticizes the blend. Optimal ionic conductivity ( S/cm at 60°C) occurs at 30–50 wt% P(2EO-MO) .

Q. What degradation mechanisms govern enzymatic vs. hydrolytic breakdown of 1,3,6-trioxocane copolymers?

Enzymatic degradation (e.g., lipase) targets ester linkages in copolymers with vinyl monomers, while hydrolysis predominantly cleaves acetal bonds. For photodegradable systems, UV exposure generates ketone groups via Norrish I/II reactions, accelerating subsequent microbial action. FTIR tracking of C=O formation (1720 cm) and GPC monitoring of molecular weight decay quantify degradation rates .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.